Edoxaban Cyclohexyl Methyl Ester is a compound derived from Edoxaban, an oral anticoagulant used to prevent and treat thromboembolic disorders. This compound serves as an important intermediate in the synthesis of Edoxaban and is classified under the category of pharmaceutical impurities. Its structural modifications enhance its solubility and stability, making it a significant focus in pharmaceutical research and development.
In the context of chemical classification, Edoxaban Cyclohexyl Methyl Ester falls under:
The synthesis of Edoxaban Cyclohexyl Methyl Ester typically involves the following steps:
The synthesis process emphasizes controlling reaction parameters such as temperature, pH, and solvent choice to maximize yield while minimizing by-products. The use of advanced techniques like chiral resolution is also crucial to obtain the desired stereoisomeric form of the compound .
The molecular structure of Edoxaban Cyclohexyl Methyl Ester can be represented as follows:
This structure features a cyclohexane ring linked to various functional groups that contribute to its biological activity.
Key structural data include:
Edoxaban Cyclohexyl Methyl Ester can participate in several chemical reactions:
These reactions are essential for modifying the compound to study its properties and potential therapeutic effects. The choice of reagents and conditions significantly influences the outcome and selectivity of these reactions.
Edoxaban Cyclohexyl Methyl Ester functions similarly to Edoxaban by inhibiting Factor Xa in the coagulation cascade. This inhibition prevents thrombin formation and subsequent blood clotting. The molecular targets include:
The mechanism effectively reduces the risk of thromboembolic events in patients undergoing treatment with Edoxaban-based therapies .
Edoxaban Cyclohexyl Methyl Ester has several scientific applications:
The (1S,2R,4S)-4-aminocyclohexane-1,2-dicarboxylate scaffold serves as the foundational chiral building block for Edoxaban Cyclohexyl Methyl Ester. Industrial syntheses employ two dominant stereocontrol strategies:
Chiral Resolution: Racemic trans-1,2-cyclohexanedicarboxylic acid anhydride undergoes regioselective ring opening with alcohols (methanol/ethanol), followed by kinetic resolution using chiral amines (e.g., (R)-1-phenylethylamine). This yields enantiomerically enriched (1R,2R)-monoesters (>98% ee), which are subsequently hydrogenated and coupled with tert-butyl carbamate (Boc₂O) to install the trans-diaxial amino-protected intermediate [1] [3].
Asymmetric Hydrogenation: 3-Cyclohexene-1-carboxylic acid derivatives undergo enantioselective hydrogenation using chiral Ru-BINAP catalysts. Key to success is the use of directing groups (e.g., N-acyl morpholines) that enforce substrate-catalyst complementarity, achieving >95% ee and >20,000 S/C ratios. Subsequent dihydroxylation with OsO₄/AD-mix-β delivers the syn-diol precursor to the target diamine [4].
Table 1: Comparison of Diamine Intermediate Synthesis Routes
Method | Key Reagent/Catalyst | Stereoselectivity | Yield |
---|---|---|---|
Chiral Resolution | (R)-1-Phenylethylamine | >98% ee (1R,2R) | 35-40% |
Asymmetric Hydrogenation | Ru-(S)-BINAP/DMAP | >95% ee (1S,4S) | 85-90% |
Enzymatic Desymmetrization | Engineered Carboxylesterase DR3 | E >200 (S-selectivity) | 92% |
The Mitsunobu reaction enables inversion of C-2 stereochemistry in the cyclohexane ring, converting undesired (1S,2S)-diastereomers into target (1S,2R)-configurations. Key protocol optimizations include:
This step is typically applied to correct misconfigured intermediates from earlier synthetic steps, ensuring diastereomeric excess (de) >99.5% prior to fragment coupling.
Undesired trans-diequatorial diastereomers undergo equilibrium-driven epimerization to the thermodynamically favored trans-diaxial configuration under basic conditions:
(1S,2S)-diastereomer + DBU → ring-flipped enolate ⇄ (1S,2R)-diastereomer
Critical parameters include:
Traditional azide-based routes to install the C-4 amino group suffer from poor stereocontrol (<60% dr) and safety hazards. Modern alternatives include:
Curtius Rearrangement: Cyclohexanecarbonyl chlorides react with diphenylphosphoryl azide (DPPA) in tert-butanol to form Boc-protected amines directly. Optimized conditions (0°C in EtOAc, 4Å MS) suppress nitrene dimerization, achieving 92% yield and >98% retention of configuration [10].
Enzymatic Transamination: Engineered ω-transaminases convert 4-ketocyclohexanecarboxylates to (S)-amino derivatives using isopropylamine as amine donor. Mutant enzymes from Arthrobacter sp. (Codexis) provide 99% ee at 200 g/L substrate loading, replacing hazardous reagents [4].
Table 2: Azide vs. Azide-Free Amino Group Installation
Parameter | Azide Route | Curtius Route | Enzymatic Route |
---|---|---|---|
Diastereomeric Ratio | 60:40 (cis:trans) | >98:2 (trans:cis) | >99:1 (S-selectivity) |
Reaction Scale Limit | 100 g (safety) | 10 kg | 100 kg |
Key Hazard | Explosive HN₃ generation | None | None |
3-Cyclohexene-1-carboxylic acid serves as a cost-effective precursor for large-scale synthesis. Key transformations include:
Critical to success is protecting group choreography: Ethyl esters remain intact during enzymatic steps, while tert-butyl esters survive hydrogenation conditions – enabling orthogonal deprotection for fragment assembly.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7